molecular formula C8H7ClO3 B1347048 4-Chloro-2-methoxybenzoic acid CAS No. 57479-70-6

4-Chloro-2-methoxybenzoic acid

Cat. No. B1347048
CAS RN: 57479-70-6
M. Wt: 186.59 g/mol
InChI Key: UFEYMXHWIHFRBX-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H7ClO3 . It appears as a white to light brown fine crystalline powder . This compound has been used in the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl)(2-methoxyphenyl)methanone .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methoxybenzoic acid consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a carboxylic acid group . The molecular weight of this compound is 186.59 .


Chemical Reactions Analysis

The anion of 4-Chloro-2-methoxybenzoic acid forms complexes with Mn2+, Co2+, Ni2+, Cu2+, and Zn2+ . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

4-Chloro-2-methoxybenzoic acid has a melting point of 146-148 °C (lit.) . It is soluble in methanol . The compound’s density is roughly estimated to be 1.3245, and its refractive index is estimated to be 1.5250 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Inorganic Chemistry .

Application Summary

4-Chloro-2-methoxybenzoic acid is used in the synthesis of lanthanide complexes . These complexes have potential applications in various fields such as metallurgy, agriculture, luminescent materials, magnetic materials, and antibacterial materials .

Method of Application

A series of lanthanide complexes were synthesized using 4-chloro-2-methoxybenzoic acid and 1,10-phenanthroline . The single-crystal X-ray diffraction demonstrates that these complexes present dimeric structures with four 4-chloro-2-methoxybenzoic acid anions functioning as bridging ligands .

Results or Outcomes

The synthesized lanthanide complexes displayed characteristic luminescence emission bands of central Ln 3+ ions . They also exhibited excellent antibacterial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus .

Synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone

Specific Scientific Field

This application is related to Organic Chemistry .

Application Summary

4-Chloro-2-methoxybenzoic acid is used in the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone .

Method of Application

The specific method of application or experimental procedures for this synthesis is not provided in the sources .

Results or Outcomes

The outcome of this application is the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone .

Complexes with Transition Metals

Specific Scientific Field

This application is in the field of Inorganic Chemistry .

Application Summary

4-Chloro-2-methoxybenzoic acid anion forms complexes with transition metals such as Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ .

Method of Application

The specific method of application or experimental procedures for this synthesis is not provided in the source .

Results or Outcomes

The outcome of this application is the formation of complexes with transition metals .

Synthesis of 4-Chloro-2-methylbenzophenone

Specific Scientific Field

This application is related to Organic Chemistry .

Application Summary

4-Chloro-2-methylbenzoic acid can be used in the synthesis of 4-chloro-2-methylbenzophenone .

Method of Application

4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process . It can then be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .

Results or Outcomes

The outcome of this application is the synthesis of 4-chloro-2-methylbenzophenone .

Synthesis of 4-Chloro-2-methoxybenzoyl-1′H-1,3′-bipyrrol-2′-yl (2-methoxyphenyl)methanone

Specific Scientific Field

This application is related to Organic Chemistry .

Application Summary

4-Chloro-2-methoxybenzoic acid is used in the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone .

Method of Application

The specific method of application or experimental procedures for this synthesis is not provided in the source .

Results or Outcomes

The outcome of this application is the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone .

Synthesis of 4-Chloro-2-methylbenzophenone

Specific Scientific Field

This application is related to Organic Chemistry .

Application Summary

4-Chloro-2-methoxybenzoic acid can be used in the synthesis of 4-chloro-2-methylbenzophenone .

Method of Application

4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process . It can then be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .

Results or Outcomes

The outcome of this application is the synthesis of 4-chloro-2-methylbenzophenone .

Safety And Hazards

4-Chloro-2-methoxybenzoic acid is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and dust masks, should be used when handling this compound .

properties

IUPAC Name

4-chloro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEYMXHWIHFRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206091
Record name 4-Chloro-o-anisic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxybenzoic acid

CAS RN

57479-70-6
Record name 4-Chloro-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57479-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-o-anisic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-o-anisic acid
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Record name 4-chloro-o-anisic acid
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Synthesis routes and methods I

Procedure details

A mixture of 2,4-dichlorobenzoic acid (67.4 g), absolute methanol (135 ml), and copper powder (3.37 g) is refluxed for 6-7 hours while introducing gaseous dimethylamine. The reaction mixture is mixed with a large amount of water, acidified with hydrochloric acid, and shaken with ether. The organic layer is washed with water, dried over sodium sulfate, and evaporated to remove the solvent. The residue is washed with isopropyl ether and filtered to give 2-methoxy-4-chlorobenzoic acid (43.6 g) as crystals melting at 139.5° to 141° C.
Quantity
67.4 g
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reactant
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135 mL
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3.37 g
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catalyst
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Synthesis routes and methods II

Procedure details

Except for using 2.8 g of 2,4-dichlorobenzoic acid (14.6 mM), 0.75 g of cuprous chloride (7.5 mM) and 100 ml of methanol containing 20% dimethylamine (77 g), the same apparatus, reagents and procedures were employed for reaction as in Example 1. The reaction was followed by reversed-phase HPLC as in Example 1, and as a result, completion of the methanol reaction within two hours was confirmed. After the methanol was removed, 50 ml of water was added and heated in a bath temperature of 80° C., to turn the solution into a uniform mixture solution of green. The green solution was cooled in ice-water to a room temperature. Then, 1.2 ml of conc. HCl was added to consequently deposit needle-liuke crystal. Effecting separation, washing and drying processes in the same manner as in Example 1, about 2.3 g of 4-chloro-2-methoxybenzoic acid was obtained in crystal at a yield of 86.3%. Concerning 1H-NMR, IR(KBr), GC-MSE1 and melting point, the product was confirmed to show the data agreeable with the reference standard data.
Quantity
2.8 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.75 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
W Ferenc, B Cristóvão, J Sarzyński - Journal of thermal analysis and …, 2006 - akjournals.com
… The 4-chloro-2-methoxybenzoic acid was used also by other … compounds of 4-chloro-2-methoxybenzoic acid anion with … the complexes of 4-chloro2-methoxybenzoic acid anion with Mn(…
Number of citations: 11 akjournals.com
YY Zhang, SX Ren, JJ Zhang, N Ren, SP Wang - Chinese science bulletin, 2014 - Springer
… LnCl 3 ·6H 2 O (Ln=Sm (1), Nd (2), Ho (3), Eu (4), Dy (5), and Tb (6)) (0.2 mmol) was dissolved in 3 mL deionized water, 4-chloro-2-methoxybenzoic acid (4-Cl-2-MOHBA, 0.6 mmol) and …
Number of citations: 5 link.springer.com
Y Hirokawa, H Harada, T Yoshikawa… - Chemical and …, 2002 - jstage.jst.go.jp
In search of a dopamine D2 and serotonin 5-HT3 receptors dual antagonist as a potential broad antiemetic agent, a number of benzamides were prepared from 4-amino-5-chloro-2-…
Number of citations: 29 www.jstage.jst.go.jp
W Ferenc, B Cristóvão, J Sarzyński… - Journal of thermal …, 2007 - akjournals.com
… 4-Chloro-2-methoxybenzoic acid is a white crystalline solid sparingly soluble in cold water [15]. The complexes of light lanthanides(III) with 4-chloro-2methoxybenzoic acid have been …
Number of citations: 7 akjournals.com
JD Bryan, AA Goldberg, AH Wragg - Journal of the Chemical Society …, 1960 - pubs.rsc.org
… This was obtained by Fries rearrangement of m-chlorophenyl acetate ; the constitution of the product was proved by methylation and oxidation to 4-chloro-2-methoxybenzoic acid. …
Number of citations: 12 pubs.rsc.org
W Ferenc, A Dziewulska-Kułaczkowska… - Journal of thermal …, 2008 - akjournals.com
… 4-Chloro-2-methoxybenzoic acid is a white crystalline solid sparingly soluble in cold water [15]. The complexes of light lanthanides(III) with 4-chloro2-methoxybenzoic acid were …
Number of citations: 10 akjournals.com
H Wilkes, R Wittich, KN Timmis… - Applied and …, 1996 - Am Soc Microbiol
… 4,5-Dichloro-2-methoxybenzoic acid was prepared from 5-amino-4-chloro-2-methoxybenzoic acid (Aldrich GmbH, Steinheim, Germany) by a Sandmeyer reaction. This compound …
Number of citations: 191 journals.asm.org
P Marchand, M Antoine, G Le Baut, M Czech… - Bioorganic & medicinal …, 2009 - Elsevier
… 4-chloro-2-methoxybenzoic acid via method a or in one step via method b. (a) A solution of 4-chloro-2-methoxybenzoic acid (… to a solution of 4-chloro-2-methoxybenzoic acid (5.0 g, 26.8 …
Number of citations: 34 www.sciencedirect.com
JL Kelley, JA Linn, JWT Selway - Journal of medicinal chemistry, 1989 - ACS Publications
… The 4-chloro-2-methoxybenzyl bromide was prepared from 4-chloro-2-methoxybenzoic acid according to methods H and I. “The 4-chloro-2-nitrobenzy 1 bromide was obtained from 4-…
Number of citations: 48 pubs.acs.org
H ISHI, T SUGIURA, K KOGUSURI… - Chemical and …, 1991 - jstage.jst.go.jp
… -o-acetanisidide (19) i) Ethyl 4-Chloro—2-methoxycarbanilate (16): DPPA‘O’ (3.46 ml) and 13th (3.0 ml) was added to a solution of commercial (Aldrich) 4-chloro-2methoxybenzoic acid (…
Number of citations: 8 www.jstage.jst.go.jp

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